molecular formula C12H15NO2 B8037625 5-Oxo-4-phenylhexanamide

5-Oxo-4-phenylhexanamide

Cat. No.: B8037625
M. Wt: 205.25 g/mol
InChI Key: FOENFKSWAXHHAW-UHFFFAOYSA-N
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Description

5-Oxo-4-phenylhexanamide is a synthetic organic compound featuring a hexanamide backbone substituted with a phenyl group and a ketone functionality. This structure classifies it as a phenyl-substituted fatty acid amide derivative, making it a compound of interest in various chemical and pharmacological research areas. Researchers utilize this scaffold as a key building block or intermediate in organic synthesis and medicinal chemistry campaigns, particularly for the development of compounds with potential bioactivity. Research Applications and Value: - Medicinal Chemistry: This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its structure is amenable to further chemical modifications, allowing researchers to create libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening against various biological targets. - Neuroscience Research: Structurally related phenyl-substituted amide and hydroxyamide compounds have been investigated for their central nervous system (CNS) activity. For instance, certain analogs have demonstrated anticonvulsant properties in model systems, suggesting this chemotype could be relevant for exploring new neuropharmacological pathways . - Chemical Biology: As a well-defined small molecule, this compound can be used as a standard in analytical chemistry, for probe development, or in studying metabolic pathways. Mechanism of Action: The specific mechanism of action of this compound is dependent on the research context and has not been fully elucidated. The biological activity of related compounds is often attributed to their ability to interact with specific enzymes or receptor sites in the CNS or other tissues. The keto and amide functional groups are potential hydrogen bond donors and acceptors, which may facilitate binding to biological macromolecules. Further investigation is required to define its precise molecular targets. Disclaimer: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-oxo-4-phenylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(14)11(7-8-12(13)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOENFKSWAXHHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC(=O)N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Reaction for Ketone and Phenyl Group Installation

The aldol condensation between 4-phenylpentanal and acetyl chloride in the presence of a base (e.g., LDA) forms 5-oxo-4-phenylpentanal. Subsequent oxidation of the aldehyde to a carboxylic acid is achieved using NaClO₂ in a t-BuOH/H₂O system.

Reaction Conditions :

  • Base : Lithium diisopropylamide (LDA, −78°C in THF).

  • Oxidizing Agent : NaClO₂ (3.7 equiv.), 2-methyl-2-butene (9.0 equiv.), NaH₂PO₄ (5.0 equiv.) in t-BuOH/H₂O.

  • Yield : ~70% for the aldol step; 85% for oxidation.

Amidation via Carboxylic Acid Activation

The resulting 5-oxo-4-phenylhexanoic acid is activated using HATU or EDCl/HOBt, followed by coupling with ammonium chloride.

Optimization :

  • Coupling Agents : HATU (1.2 equiv.), NMM (3.0 equiv.) in DMF.

  • Yield : 65–78%.

Method 2: Grignard Addition to Weinreb Amides

Weinreb Amide Preparation

5-Oxohexanoic acid is converted to its Weinreb amide using methoxyamine and DCC.

Procedure :

  • Reagents : Methoxyamine hydrochloride (1.5 equiv.), DCC (1.3 equiv.), DMAP (0.1 equiv.) in DCM.

  • Yield : 89%.

Phenyl Group Introduction via Grignard Reagent

A phenyl Grignard reagent (PhMgBr) is added to the Weinreb amide at −78°C, selectively forming the C4-phenyl ketone.

Key Data :

  • Temperature : −78°C to 0°C.

  • Workup : Quench with saturated NH₄Cl; extract with EtOAc.

  • Yield : 82%.

Hydrogenation to Amide

The intermediate δ-keto ester is hydrogenated using Ru catalysts (e.g., RuCl₃·H₂O) under mild conditions.

Conditions :

  • Catalyst : RuCl₃·H₂O (0.01 equiv.), NaIO₄ (4.5 equiv.) in CCl₄/MeCN/H₂O.

  • Yield : 74%.

Method 3: Cyanide Condensation and Hydrolysis

Nitrile Formation via Ketone-Cyanide Coupling

Propiophenone derivatives are condensed with KCN in acidic conditions to form 4-phenyl-5-oxohexanenitrile.

Procedure :

  • Reagents : Propiophenone (1.0 equiv.), KCN (2.0 equiv.), HCl (conc.).

  • Yield : 68%.

Nitrile Hydrolysis to Amide

The nitrile is hydrolyzed using H₂O₂ and sulfuric acid, followed by ammonolysis.

Optimization :

  • Acid Catalyst : H₂SO₄ (2.0 equiv.), H₂O₂ (1.5 equiv.) at 50–120°C.

  • Yield : 76%.

Method 4: Reductive Amination of Keto Acids

Synthesis of 5-Oxo-4-phenylhexanoic Acid

4-Phenyl-2-pentanone undergoes Baeyer-Villiger oxidation with mCPBA to install the ketone, followed by hydrolysis.

Conditions :

  • Oxidizing Agent : mCPBA (3.0 equiv.) in DCM.

  • Yield : 70%.

Reductive Amination

The keto acid is reacted with NH₃ in the presence of NaBH₃CN to form the amide.

Data :

  • Reducing Agent : NaBH₃CN (1.5 equiv.), MeOH.

  • Yield : 63%.

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Aldol/AmidationAldol condensation70–78%High selectivity for ketoneMulti-step, moderate yields
Weinreb/GrignardGrignard addition82%Precise phenyl placementRequires low-temperature conditions
Cyanide HydrolysisNitrile formation68–76%Simple reagentsAcidic conditions, safety concerns
Reductive AminationBaeyer-Villiger oxidation63–70%Direct amide formationOver-oxidation risks
Suzuki CouplingCross-coupling81%Modular phenyl introductionRequires halogenated precursors

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: 5-Oxo-4-phenylhexanoic acid.

    Reduction: 5-Hydroxy-4-phenylhexanamide.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Mitochondrial Fusion Modulation

One of the significant applications of 5-Oxo-4-phenylhexanamide derivatives lies in their ability to modulate mitochondrial fusion. Mitochondrial dynamics are crucial for cellular health, and disruptions can lead to various neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A). Research has shown that small molecules such as 6-phenylhexanamide derivatives can enhance the activity of mitofusins (MFN1 and MFN2), proteins essential for mitochondrial fusion processes .

Case Study: CMT2A Therapeutics

  • Objective : To develop small-molecule activators of mitofusins for treating CMT2A.
  • Findings : A series of 6-phenylhexanamide derivatives were designed, leading to the identification of a compound with improved pharmacokinetic properties and efficacy in promoting mitochondrial fusion. This compound demonstrated potential as a preclinical candidate for further development in treating CMT2A .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. SAR studies have revealed that modifications to the phenyl and hexanamide components can significantly affect the compound's potency and selectivity as a mitofusin activator.

Key Findings from SAR Studies

  • Optimal Substituents : The presence of specific substituents on the phenyl ring enhances binding affinity and biological activity. For instance, lipophilic groups at certain positions have been shown to improve potency against target proteins involved in mitochondrial dynamics .
  • Pharmacokinetic Optimization : Variations in the amide nitrogen position relative to the carbonyl group have been explored, leading to compounds with enhanced stability and permeability across biological membranes .

Potential Therapeutic Applications

Beyond mitochondrial dynamics, this compound derivatives may find applications in other therapeutic areas:

Antimicrobial Properties

Research indicates that certain derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections or skin conditions related to microbial pathogens .

Anti-obesity Effects

Inhibitors derived from this compound class are being investigated for their role in regulating lipid metabolism, which could lead to therapeutic strategies against obesity-related disorders .

Future Directions and Research Opportunities

The ongoing research into this compound highlights several avenues for future exploration:

  • Clinical Trials : Continued development and testing of promising derivatives in clinical settings to evaluate their efficacy and safety profiles.
  • Mechanistic Studies : Further investigations into the mechanisms by which these compounds influence mitochondrial dynamics and their broader implications for cellular health.
  • Broader Applications : Exploring additional therapeutic areas where these compounds could be beneficial, such as neuroprotection or metabolic regulation.

Mechanism of Action

The mechanism of action of 5-Oxo-4-phenylhexanamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues are compared below based on structural modifications:

Compound Name Molecular Formula Functional Groups Key Structural Differences Potential Applications
5-Oxo-4-phenylhexanamide C₁₂H₁₅NO₂ Amide, ketone, phenyl Baseline compound Drug intermediates, enzyme inhibitors
5-Oxo-4-phenylhexanoic acid C₁₂H₁₄O₃ Carboxylic acid, ketone, phenyl Amide → carboxylic acid Precursor for polymers, surfactants
4-Phenylhexanamide C₁₂H₁₇NO Amide, phenyl No ketone group Peptidomimetics, agrochemicals
5-Oxo-4-(4-methylphenyl)hexanamide C₁₃H₁₇NO₂ Amide, ketone, methyl-substituted phenyl Methyl enhances lipophilicity Enhanced blood-brain barrier penetration

Key Observations :

  • Acid vs. Amide: Replacing the amide with a carboxylic acid (as in 5-oxo-4-phenylhexanoic acid) increases polarity and acidity (pKa ~4-5 vs. amide pKa ~17-20), impacting solubility and reactivity .
  • Ketone Role : The ketone in this compound may participate in nucleophilic additions or serve as a metabolic oxidation site, unlike 4-phenylhexanamide, which lacks this reactivity .

Pharmacological and Physicochemical Properties

While direct data on this compound are sparse, inferences are drawn from analogues:

  • Metabolic Stability : The amide group resists esterase-mediated hydrolysis, unlike carboxylic acid derivatives, which may explain prolonged half-life in biological systems.
  • Solubility : this compound is expected to have moderate aqueous solubility (~1–10 mg/mL) due to the amide’s hydrogen-bonding capacity, whereas methyl-substituted variants may require formulation aids.
  • Thermal Stability: Ketone-containing amides typically exhibit melting points ~120–150°C, higher than non-ketone analogues due to crystallinity from polar groups.

Q & A

Q. Example Computational Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices for reactivity prediction.

Validate with experimental kinetic data (e.g., reaction rates).

Basic: What spectroscopic techniques are most reliable for confirming the identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H-13^{13}C HSQC to correlate protons and carbons, resolving ambiguities in crowded regions (e.g., δ 2.5-3.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches; cross-reference with NIST Chemistry WebBook .
  • X-ray Crystallography : For definitive structural confirmation, deposit CIF files in the Cambridge Structural Database .

Advanced: How should researchers design experiments to investigate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion via LC-MS/MS .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic pathways (e.g., hydroxylation at C-5) .
  • Data Normalization : Report results relative to positive controls (e.g., verapamil for CYP3A4 activity) to account for inter-lab variability .

Basic: How can researchers access reliable spectral data for this compound?

Methodological Answer:

  • Public Databases : Search NIST Chemistry WebBook for IR/NMR spectra .
  • Journal Supplements : Extract data from peer-reviewed articles (e.g., European Journal of Pharmaceutical Sciences) .
  • Collaborative Repositories : Query Chemotion or RADAR4Chem for unpublished datasets .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., phenyl → pyridyl) and assess bioactivity shifts .

Statistical Modeling : Apply principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Crystallographic Studies : Determine binding modes in enzyme active sites to rationalize SAR trends .

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